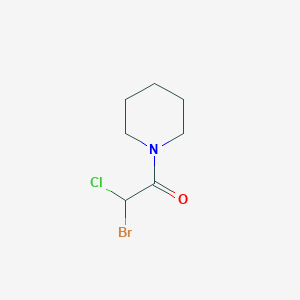

Piperidine, 1-(bromochloroacetyl)-

Description

Structure

3D Structure

Properties

CAS No. |

52988-55-3 |

|---|---|

Molecular Formula |

C7H11BrClNO |

Molecular Weight |

240.52 g/mol |

IUPAC Name |

2-bromo-2-chloro-1-piperidin-1-ylethanone |

InChI |

InChI=1S/C7H11BrClNO/c8-6(9)7(11)10-4-2-1-3-5-10/h6H,1-5H2 |

InChI Key |

KAZUPMKZOVNGIW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(=O)C(Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis Pathways

General Approaches to N-Acylation of Piperidines

The N-acylation of piperidines is a fundamental transformation in organic synthesis, typically involving the reaction of the secondary amine with an acylating agent. This process can be broadly categorized into several effective strategies.

Direct Acylation with Haloacetyl Halides

The most direct route to N-haloacetyl piperidines involves the reaction of piperidine (B6355638) with a corresponding haloacetyl halide. This is an example of a nucleophilic acyl substitution reaction where the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl halide and displacing the halide ion.

A common procedure for such reactions involves the use of chloroacetyl chloride. For instance, N-chloroacetyl-2,6-diarylpiperidin-4-ones can be synthesized from their corresponding 2,6-diarylpiperidin-4-ones. researchgate.net Similarly, the reaction of piperazine (B1678402) with chloroacetyl chloride yields N,N'-bischloroacetylpiperazine. prepchem.com These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen halide byproduct formed during the reaction. researchgate.net The choice of solvent is also crucial, with aprotic solvents like dichloromethane (B109758) or diethyl ether being commonly employed.

The general reaction mechanism involves the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the haloacetyl halide, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the halide ion and forming the N-acylated piperidine. The presence of a base is essential to deprotonate the resulting piperidinium (B107235) salt, regenerating the neutral amine for further reaction and driving the equilibrium towards the product.

Strategies for N-Substitution in Piperidine Derivatives

The synthesis of N-substituted piperidines is a broad field with numerous methodologies. organic-chemistry.org Beyond direct acylation, other strategies for introducing substituents onto the piperidine nitrogen include alkylation with alkyl halides, reductive amination of aldehydes and ketones, and various coupling reactions. libretexts.orgchemguide.co.uklibretexts.org

For instance, N-alkylation of piperidine can be achieved by reacting it with alkyl bromides or iodides. nih.gov This reaction proceeds via an SN2 mechanism, where the piperidine nitrogen displaces the halide from the alkyl group. Reductive amination, on the other hand, involves the reaction of piperidine with an aldehyde or ketone to form an enamine or iminium ion intermediate, which is then reduced to the corresponding N-alkylated piperidine. libretexts.org

These alternative N-substitution strategies, while not directly producing an N-acyl bond, are fundamental to the broader context of piperidine chemistry and can be employed to synthesize precursor molecules for subsequent acylation reactions.

Targeted Synthesis of N-Haloacetyl Piperidines

The specific synthesis of N-haloacetyl piperidines, such as the bromochloroacetyl derivative, requires careful selection of reagents and reaction conditions to achieve the desired product with high yield and purity.

Introduction of the Bromochloroacetyl Moiety

The synthesis of 1-(Bromoacetyl)piperidine, for example, can be achieved by reacting piperidine with bromoacetyl bromide or bromoacetyl chloride. nih.gov A plausible synthetic route for Piperidine, 1-(bromochloroacetyl)- would therefore be the dropwise addition of bromochloroacetyl chloride to a solution of piperidine in an inert aprotic solvent, such as dichloromethane or diethyl ether, at a reduced temperature (e.g., 0 °C) in the presence of a non-nucleophilic base like triethylamine. The base serves to scavenge the HCl generated during the reaction. The reaction mixture would then typically be stirred for a period to ensure complete reaction, followed by an aqueous workup to remove the triethylamine hydrochloride salt and any unreacted starting materials. Purification of the crude product would likely be achieved through column chromatography or recrystallization.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Piperidine | Bromochloroacetyl chloride | Triethylamine | Dichloromethane | Piperidine, 1-(bromochloroacetyl)- |

| Piperidine | Bromoacetyl bromide | Pyridine | Diethyl ether | 1-(Bromoacetyl)piperidine |

| 2,6-Diarylpiperidin-4-one | Chloroacetyl chloride | Pyridine | Not specified | N-Chloroacetyl-2,6-diarylpiperidin-4-one |

| Piperazine | Chloroacetyl chloride | Not specified | Not specified | N,N'-Bischloroacetylpiperazine |

| This table presents plausible and documented reaction conditions for the synthesis of N-haloacetyl piperidines. |

Stereo- and Regioselective Considerations in Acylation

When dealing with substituted piperidines, the stereochemistry and regiochemistry of the acylation reaction become important considerations. For the acylation of a simple, unsubstituted piperidine, these issues are not present. However, if the piperidine ring contains substituents, the conformation of the ring and the steric hindrance around the nitrogen atom can influence the approach of the acylating agent.

In general, the N-acylation of piperidines is a highly regioselective process, occurring exclusively at the nitrogen atom due to its high nucleophilicity compared to the carbon atoms of the ring.

Stereoselectivity can become a factor in conformationally restricted or chiral piperidine derivatives. The incoming acyl group will preferentially add from the less sterically hindered face of the molecule. For instance, in the case of 2,6-diarylpiperidin-4-ones, the conformation of the piperidine ring, which often adopts a chair or a twisted boat conformation, will dictate the accessibility of the nitrogen lone pair for acylation. researchgate.net However, for the synthesis of the title compound from unsubstituted piperidine, stereoselectivity is not a concern.

Advanced Synthetic Transformations Involving Piperidine, 1-(bromochloroacetyl)- Precursors

While the focus of this article is on the synthesis of Piperidine, 1-(bromochloroacetyl)-, it is worth noting that N-haloacetylated piperidines are valuable intermediates for further synthetic transformations. The presence of the halogen atoms on the acetyl group provides reactive handles for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups.

Cyclization Reactions for Piperidine Ring Formation

Intramolecular cyclization represents a powerful and versatile approach to construct the piperidine ring. mdpi.comnih.gov These reactions involve the formation of a carbon-nitrogen or carbon-carbon bond within a linear precursor to close the six-membered ring. Various strategies have been developed, each offering unique advantages in terms of substrate scope and stereochemical control.

One prominent method is the aza-Michael reaction , which involves the intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound. nih.gov This approach is effective for creating substituted piperidines. For instance, organocatalysts have been employed to achieve enantioselective synthesis of protected 2,5- and 2,5,5-substituted piperidines. nih.gov Additionally, base-induced diastereoselective cyclization has been utilized for the large-scale synthesis of trans-2,6-disubstituted piperidines. nih.gov

Radical-mediated cyclizations also provide a viable route. For example, a cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes has been shown to produce various piperidines in good yields. nih.gov Another approach involves the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes, which proceeds through an acid-mediated functionalization and subsequent reduction to form the piperidine ring. nih.gov

Metal-catalyzed cyclizations are another cornerstone of piperidine synthesis. nih.gov Gold(I) complexes, for instance, can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Furthermore, a formal [4+2] cyclization between chloro-homoserine and electron-deficient alkynes, followed by a diastereoselective reduction, has been developed for a scalable synthesis of a key piperidine intermediate. acs.org

The following table summarizes various cyclization strategies for piperidine ring formation:

Table 1: Cyclization Reactions for Piperidine Ring Formation| Reaction Type | Catalyst/Reagent | Key Features |

|---|---|---|

| Aza-Michael Reaction | Organocatalyst (e.g., quinoline (B57606) derivative) | Enantioselective synthesis of substituted piperidines. nih.gov |

| Radical Cyclization | Cobalt(II) catalyst, Triethylborane | Effective for various piperidines from amino-aldehydes or 1,6-enynes. nih.gov |

| Metal-Catalyzed Cyclization | Gold(I) complex | Oxidative amination of non-activated alkenes. nih.gov |

| Formal [4+2] Cyclization | None (thermal) | Scalable synthesis of highly functionalized piperidines. acs.org |

Hydrogenation and Reduction Strategies for Piperidine Scaffolds

The reduction of pyridine and its derivatives is one of the most direct and widely used methods for synthesizing the piperidine scaffold. tandfonline.comresearchgate.net This approach benefits from the ready availability of a vast array of substituted pyridines.

Catalytic hydrogenation is a fundamental process in this context, typically employing transition metal catalysts under hydrogen pressure. nih.govrsc.org Various metals have been shown to be effective, including rhodium, ruthenium, platinum, palladium, and nickel. nih.govrsc.orgasianpubs.org For instance, a rhodium oxide (Rh₂O₃) catalyst has been reported for the reduction of various unprotected pyridines under mild conditions. rsc.org Similarly, rhodium on carbon (Rh/C) and rhodium on alumina (B75360) (Rh/Al₂O₃) are active catalysts for the hydrogenation of pyridines. rsc.org The choice of catalyst and reaction conditions can significantly influence the stereoselectivity of the reduction, which is crucial for producing specific isomers of substituted piperidines. nih.gov

Recent advancements have focused on developing more sustainable and efficient hydrogenation methods. Electrocatalytic hydrogenation has emerged as a promising alternative to traditional thermochemical processes, allowing the reduction of pyridines at ambient temperature and pressure. nih.govacs.org Using a carbon-supported rhodium catalyst in a membrane electrode assembly, pyridine can be converted to piperidine with high yield and current efficiency. nih.gov

Chemical reduction using reagents like sodium borohydride (B1222165) (NaBH₄) is another common strategy, particularly for the reduction of pyridinium (B92312) salts. tandfonline.comtandfonline.com This method can regioselectively produce 1,2,5,6-tetrahydropyridines from substituted pyridinium salts. tandfonline.com Samarium diiodide (SmI₂) in the presence of water has also been shown to rapidly reduce pyridine to piperidine at room temperature in excellent yield. clockss.org

The table below provides an overview of different hydrogenation and reduction methods for piperidine synthesis:

Table 2: Hydrogenation and Reduction Strategies for Piperidine Scaffolds| Method | Catalyst/Reagent | Substrate | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | Rh₂O₃, Rh/C, Rh/Al₂O₃, PtO₂ | Pyridines | Mild conditions, broad substrate scope. rsc.orgasianpubs.org |

| Electrocatalytic Hydrogenation | Rh/C | Pyridines | Ambient temperature and pressure, high efficiency. nih.govacs.org |

| Chemical Reduction | NaBH₄ | Pyridinium salts | Regioselective reduction to tetrahydropyridines. tandfonline.comtandfonline.com |

Multi-component and Cascade Reactions in N-Acyl Piperidine Synthesis

Multi-component reactions (MCRs) and cascade reactions offer a highly efficient and atom-economical approach to the synthesis of complex molecules like N-acyl piperidines from simple starting materials in a single pot. researchgate.netacs.org These reactions combine several bond-forming events in a sequential manner without the need for isolating intermediates.

A notable example is the one-pot cascade synthesis of mono- and disubstituted piperidines using a combination of biocatalysts. acs.org This chemo-enzymatic approach can involve a carboxylic acid reductase (CAR), an ω-transaminase (ω-TA), and an imine reductase (IRED) to convert acyclic starting materials into valuable chiral piperidines. acs.org Another biocatalytic cascade involves an amine oxidase and an ene-imine reductase to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov

Iminium ion-based cascade reactions are also prevalent. For example, a [5 + 1] annulation method catalyzed by iridium(III) involves two sequential cascades of hydroxyl oxidation, amination, and imine reduction to stereoselectively synthesize substituted piperidines. nih.gov The Mannich reaction, a classic MCR, can also be employed for the synthesis of piperidine derivatives. mdpi.com

Radical-based cascade reactions have also been developed. A photoinduced palladium-catalyzed cascade reaction has been reported for the synthesis of multi-substituted chiral piperidines from chiral amino acid derivatives and 1,3-dienes. thieme-connect.com This reaction proceeds through a sequence of amidyl radical generation, hydrogen atom transfer, alkene addition, and intramolecular cyclization. thieme-connect.com

The following table highlights some multi-component and cascade reactions for piperidine synthesis:

Table 3: Multi-component and Cascade Reactions in N-Acyl Piperidine Synthesis| Reaction Type | Catalyst/Reagent | Key Features |

|---|---|---|

| Biocatalytic Cascade | CAR, ω-TA, IRED | One-pot synthesis of chiral piperidines from acyclic precursors. acs.org |

| Iridium-Catalyzed Cascade | Iridium(III) complex | Stereoselective [5 + 1] annulation. nih.gov |

| Photoinduced Palladium-Catalyzed Cascade | Palladium catalyst | Synthesis of chiral piperidines via a radical pathway. thieme-connect.com |

| N-Heterocyclic Carbene (NHC)-Catalyzed Cascade | NHC catalyst | Diastereoselective synthesis of multifunctionalized piperidines. rsc.org |

Reaction Mechanisms and Reactivity Studies

Mechanistic Investigations of N-Acylation Reactions

The formation of Piperidine (B6355638), 1-(bromochloroacetyl)- is achieved through the N-acylation of piperidine. This reaction typically involves the use of a bromochloroacetyl halide, such as bromochloroacetyl chloride, as the acylating agent. The mechanism is a classic nucleophilic acyl substitution.

The nitrogen atom of the piperidine ring, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl halide. This leads to the formation of a transient tetrahedral intermediate. The reaction is completed by the departure of the halide leaving group (e.g., chloride), which re-establishes the carbonyl double bond and results in the final N-acylated piperidine product. The presence of a base is often required to neutralize the hydrogen halide byproduct formed during the reaction.

Mechanistic studies on related copper-catalyzed N-arylation of amides, known as the Goldberg reaction, highlight the complexity of forming C-N bonds and the importance of reaction conditions. nih.govmit.edu While not a direct N-acylation, these studies underscore the nuanced factors governing amide bond formation.

Reactivity Profile of the Halogenated Acetyl Moiety

The bromochloroacetyl group is the primary site of reactivity in the molecule. The presence of two different halogen atoms on the α-carbon introduces a range of possible chemical transformations.

The α-carbon in Piperidine, 1-(bromochloroacetyl)- is highly electrophilic due to the strong electron-withdrawing inductive effects of the adjacent carbonyl group and the two halogen atoms. This makes it susceptible to nucleophilic attack, leading to the displacement of one of the halogen atoms.

Generally, bromide is a better leaving group than chloride due to its larger size and lower electronegativity, which makes the C-Br bond weaker and the bromide ion more stable in solution. Consequently, nucleophilic substitution reactions on this molecule are expected to show selectivity, with bromine being displaced preferentially. Studies on various α-haloamides and related compounds confirm that the α-carbon is a key electrophilic site for reactions with nucleophiles. nih.gov

A systematic evaluation of dihaloacetamides as cysteine-targeting agents demonstrated that the reactivity can be tuned based on the specific halogen combination. acs.orgnih.gov In a comparison of bromo-containing dihaloacetamides, the order of reactivity was found to be bromofluoroacetamide (B1273102) (BFA) > bromochloroacetamide (BCA) > dibromoacetamide (DBA), a trend explained by the steric bulk of the remaining halogen atom after the initial SN2 reaction. acs.org This suggests that in 1-(bromochloroacetyl)piperidine, the initial displacement of bromine would be followed by a potentially slower displacement of chlorine.

Table 1: Relative Reactivity of Halogens in Dihaloacetamides with Glutathione (GSH) This table is illustrative, based on trends observed in related compounds.

| Compound Class | Relative Reactivity Order | Rationale for Selectivity |

|---|---|---|

| Dihaloacetamides | Br > Cl > F | Leaving group ability (I > Br > Cl > F) and steric hindrance of the remaining halogen. acs.org |

The presence of α-halogens can facilitate intramolecular reactions. While direct intramolecular cyclization of the piperidine ring itself is unlikely without a tethered nucleophile, rearrangement pathways are a possibility under certain conditions, particularly in the presence of a base.

One relevant, though more common for α-haloketones, is the Favorskii rearrangement. nrochemistry.comwikipedia.orgyoutube.com This reaction involves the formation of a cyclopropanone (B1606653) intermediate from an enolate, followed by nucleophilic ring-opening. wikipedia.org For α-halo amides, a "Favorskii-like" rearrangement can occur, often proceeding through a highly reactive α-lactam (aziridinone) intermediate. tandfonline.comtandfonline.com The treatment of α-haloamides with a strong base can lead to dehydrohalogenation and the formation of this strained three-membered ring. nih.govtandfonline.com Subsequent nucleophilic attack on the α-lactam can lead to either rearranged or non-rearranged products, depending on the reaction conditions and the site of nucleophilic attack. tandfonline.com

The two halogen atoms significantly influence the reactivity of the amide carbonyl group. Through their strong negative inductive effect (-I effect), the bromine and chlorine atoms withdraw electron density from the α-carbon, which in turn withdraws density from the carbonyl carbon.

This electronic pull makes the carbonyl carbon more electrophilic and thus more susceptible to attack by nucleophiles compared to a non-halogenated N-acylpiperidine. ncert.nic.in This increased electrophilicity can be observed spectroscopically. For instance, the carbonyl stretching frequency (νC=O) in the infrared (IR) spectrum would be shifted to a higher wavenumber, and the chemical shift of the carbonyl carbon in the 13C NMR spectrum would be shifted downfield. Studies on α-haloketones have quantified this effect, showing a decrease in electron density around the carbonyl oxygen with the introduction of α-halogens. nih.gov

Table 2: Expected Spectroscopic Shifts due to α-Halogenation This table presents expected trends based on general chemical principles.

| Compound | Carbonyl Carbon (¹³C NMR) | Carbonyl Stretch (IR) | Rationale |

|---|---|---|---|

| N-Acetylpiperidine | ~170 ppm | ~1645 cm⁻¹ | Baseline for a simple amide. |

| Piperidine, 1-(bromochloroacetyl)- | >170 ppm (Downfield Shift) | >1645 cm⁻¹ (Higher Frequency) | Strong inductive electron withdrawal by Br and Cl increases carbonyl electrophilicity. ncert.nic.innih.gov |

Conformational Effects on Reactivity in N-Acyl Piperidines

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. However, in N-acyl derivatives, the situation is complicated by two main conformational phenomena: amide bond rotation and nitrogen inversion. nih.govrsc.org

Amide Bond Rotation: The C–N bond of an amide has significant partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl π-system. This restricts free rotation around the C–N bond, leading to the existence of planar rotamers. The energy barrier for this rotation is substantial, often allowing for the observation of distinct conformers by NMR spectroscopy at or below room temperature. nih.govresearchgate.net

Nitrogen and Ring Inversion: The nitrogen atom in piperidine can undergo pyramidal inversion, and the entire ring can undergo a chair-to-chair interconversion. acs.orgscribd.com Acylation of the nitrogen generally raises the barrier to nitrogen inversion. chempedia.info The bulky and electronegative bromochloroacetyl group will sterically and electronically influence the equilibrium between different chair conformations and the rate of their interconversion. nih.govresearchgate.net For N-acylpiperidines with substituents at the 2-position, a pseudoallylic strain often forces the substituent into an axial orientation. nih.gov The interplay between these dynamic processes—amide rotation and ring inversion—results in a complex conformational landscape that can be studied using temperature-dependent NMR techniques to determine the energy barriers for each process. rsc.org

Table 3: Typical Energy Barriers for Conformational Processes in N-Acyl Piperidines Data is generalized from studies on related N-acyl piperidine and piperazine (B1678402) systems.

| Conformational Process | Typical Energy Barrier (ΔG‡) | Technique | Reference |

|---|---|---|---|

| Amide C-N Bond Rotation | 56–80 kJ/mol | Dynamic NMR Spectroscopy | rsc.org |

| Piperidine Ring Inversion | Generally lower than amide rotation | Dynamic NMR Spectroscopy | rsc.orgscribd.com |

In-depth Analysis of Piperidine, 1-(bromochloroacetyl)-: Reaction Mechanisms and Theoretical Studies

Despite a comprehensive search of available scientific literature, detailed information regarding the specific reaction mechanisms, stereochemical outcomes, and theoretical elucidations for the compound Piperidine, 1-(bromochloroacetyl)- remains largely uncharacterized in publicly accessible research.

This lack of specific data prevents the construction of a detailed article on these particular aspects of Piperidine, 1-(bromochloroacetyl)-'s chemistry. The scientific community has yet to publish in-depth studies that would provide the necessary findings to populate the requested sections on its stereochemistry and theoretical reaction mechanisms.

Therefore, the generation of an article with the specified outline and content, including data tables and detailed research findings, is not possible at this time due to the absence of foundational research on this specific molecule.

Structural Elucidation and Advanced Spectroscopic Analysis

Comprehensive Spectroscopic Characterization Techniques

A multi-technique approach is essential for the comprehensive analysis of the title compound, with each method offering complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of "Piperidine, 1-(bromochloroacetyl)-".

¹H NMR: The proton NMR spectrum displays characteristic signals corresponding to the piperidine (B6355638) ring protons and the unique methine proton of the bromochloroacetyl group. The piperidine protons typically appear as a complex series of multiplets in the upfield region, generally between δ 1.5 and 3.6 ppm. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are deshielded due to the inductive effect of the nitrogen and the amide functionality, thus resonating at a lower field (typically δ 3.4-3.6 ppm) compared to the protons on C3, C4, and C5 (typically δ 1.5-1.8 ppm). The single proton on the α-carbon of the acetyl group (-CH(Br)Cl) is highly deshielded by the adjacent carbonyl and the two halogen atoms, resulting in a distinct singlet at approximately δ 6.5-7.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides further confirmation of the molecular structure. The carbonyl carbon of the amide group is typically observed in the downfield region, around δ 165-170 ppm. The carbons of the piperidine ring show distinct resonances, with the carbons adjacent to the nitrogen (C2 and C6) appearing around δ 45-50 ppm and the remaining ring carbons (C3, C4, and C5) resonating further upfield at approximately δ 24-27 ppm. The α-carbon of the acetyl group, substituted with both bromine and chlorine, is also significantly deshielded and appears in the range of δ 60-70 ppm.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons within the piperidine ring, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Piperidine, 1-(bromochloroacetyl)-

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| -C(O)CH(Br)Cl | ~6.5-7.0 (singlet) | ~60-70 |

| -C(O) CH(Br)Cl | - | ~165-170 |

| Piperidine C2, C6 | ~3.4-3.6 (multiplet) | ~45-50 |

| Piperidine C3, C5 | ~1.5-1.8 (multiplet) | ~24-27 |

| Piperidine C4 | ~1.5-1.8 (multiplet) | ~24-27 |

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in "Piperidine, 1-(bromochloroacetyl)-". The IR spectrum is characterized by a strong absorption band corresponding to the stretching vibration of the tertiary amide carbonyl group (C=O). This band is typically observed in the region of 1630-1680 cm⁻¹. The presence of the carbon-halogen bonds is also indicated by absorption bands in the fingerprint region of the spectrum. The C-Cl stretching vibration usually appears in the range of 600-800 cm⁻¹, while the C-Br stretch is found at lower wavenumbers, typically between 500 and 600 cm⁻¹. The spectrum would also show C-H stretching vibrations for the aliphatic CH₂ groups of the piperidine ring just below 3000 cm⁻¹.

Table 2: Key IR Absorption Frequencies for Piperidine, 1-(bromochloroacetyl)-

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Amide | C=O stretch | 1630-1680 |

| Alkane | C-H stretch | ~2850-2950 |

| Chloroalkane | C-Cl stretch | 600-800 |

| Bromoalkane | C-Br stretch | 500-600 |

Mass spectrometry (MS) is employed to determine the molecular weight of "Piperidine, 1-(bromochloroacetyl)-" and to gain insight into its fragmentation pathways under ionization. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺. Due to the presence of bromine and chlorine, this molecular ion peak would exhibit a characteristic isotopic pattern. Chlorine has two common isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), while bromine has two isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance). This results in a complex [M]⁺, [M+2]⁺, and [M+4]⁺ isotopic cluster, which is a definitive indicator of the presence of one chlorine and one bromine atom in the molecule.

Common fragmentation pathways would likely involve the cleavage of the acyl-nitrogen bond, leading to the formation of a piperidinyl cation and a bromochloroacetyl radical, or the loss of halogen atoms.

Conformational Analysis via Spectroscopic Methods

The conformational preferences of the piperidine ring in "Piperidine, 1-(bromochloroacetyl)-" are a key aspect of its structural chemistry.

The six-membered piperidine ring is not planar and typically adopts a low-energy chair conformation to minimize steric and torsional strain. In "Piperidine, 1-(bromochloroacetyl)-", the piperidine ring is expected to exist predominantly in a chair conformation. This can be inferred from the coupling constants observed in the ¹H NMR spectrum. The presence of large axial-axial couplings (typically 8-13 Hz) would be indicative of a chair form.

Orientation of Substituents on the Piperidine Ring

The piperidine ring in "Piperidine, 1-(bromochloroacetyl)-" is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. The orientation of the bromochloroacetyl group on the nitrogen atom is of particular interest. Due to the partial double bond character of the amide (N-C=O) bond, rotation around this bond is restricted, leading to the existence of rotational isomers, or rotamers.

The geometry of the N-acyl group can influence the ring's conformation. In N-acylated piperidines, the acyl group can be oriented either axially or equatorially with respect to the piperidine ring's average plane. However, the bulky bromochloroacetyl substituent would strongly favor an equatorial-like position to minimize steric hindrance with the axial hydrogens on the piperidine ring.

Furthermore, the planarity of the amide group means that the carbonyl oxygen and the bromochloro-substituted carbon lie in a plane with the nitrogen and the two adjacent ring carbons. The orientation of the bromochloroacetyl group relative to the piperidine ring can be described by the torsional angle between the C=O bond and the C-N-C plane of the piperidine ring.

Computational Spectroscopic Prediction

Computational chemistry provides powerful tools to predict and interpret the spectroscopic data of molecules like "Piperidine, 1-(bromochloroacetyl)-". By employing quantum mechanical calculations, it is possible to simulate NMR spectra, IR vibrational frequencies, and mass spectrometry fragmentation patterns with a high degree of accuracy.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules. Theoretical calculations of NMR chemical shifts for "Piperidine, 1-(bromochloroacetyl)-" can be performed using Density Functional Theory (DFT), a widely used computational method. github.ioresearchgate.net The typical approach involves:

Conformational Search: Identifying the low-energy conformers of the molecule. uncw.edu

Geometry Optimization: Optimizing the geometry of each conformer, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)). github.io

NMR Calculation: Calculating the isotropic shielding values for each nucleus using the Gauge-Including Atomic Orbital (GIAO) method at a higher level of theory, such as B3LYP/6-311++G(d,p). researchgate.netuncw.edu

Solvent Effects: Incorporating the influence of the solvent (e.g., chloroform-d) using a continuum model like the Polarization Continuum Model (PCM). github.io

Boltzmann Averaging: The final predicted chemical shifts are obtained by averaging the values for each conformer, weighted by their relative populations as determined by the Boltzmann distribution. uncw.edu

The predicted chemical shifts for the protons (¹H) and carbons (¹³C) of "Piperidine, 1-(bromochloroacetyl)-" would provide valuable information for assigning the experimental spectrum. For instance, the protons on the piperidine ring carbons adjacent to the nitrogen are expected to show distinct chemical shifts due to the anisotropic effect of the amide carbonyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Piperidine, 1-(bromochloroacetyl)- (Note: These are hypothetical values based on computational principles for a representative conformer in CDCl₃. Actual values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~165 |

| CH-BrCl | ~6.5 | ~60 |

| N-CH₂ (axial) | ~3.5 | ~45 |

| N-CH₂ (equatorial) | ~3.7 | ~45 |

| C-CH₂-C (axial) | ~1.6 | ~25 |

| C-CH₂-C (equatorial) | ~1.7 | ~25 |

| C-CH₂-C (para) | ~1.6 | ~24 |

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. thermofisher.com Computational modeling can predict the vibrational frequencies and their corresponding intensities, aiding in the interpretation of the experimental IR spectrum. diva-portal.org The calculation of the IR spectrum for "Piperidine, 1-(bromochloroacetyl)-" would typically involve a frequency calculation at the same level of theory used for geometry optimization (e.g., DFT/B3LYP/6-31G(d)).

The predicted spectrum would show characteristic absorption bands for the key functional groups:

Amide C=O stretch: A strong band is expected in the region of 1650-1680 cm⁻¹, characteristic of a tertiary amide.

C-N stretch: This vibration would likely appear in the 1200-1300 cm⁻¹ range.

C-H stretches: The aliphatic C-H stretching vibrations of the piperidine ring are predicted to be in the 2850-3000 cm⁻¹ region. researchgate.net

C-Br and C-Cl stretches: The vibrations involving the carbon-halogen bonds are expected at lower frequencies, typically in the range of 500-800 cm⁻¹.

Table 2: Predicted IR Vibrational Frequencies for Key Functional Groups in Piperidine, 1-(bromochloroacetyl)- (Note: These are hypothetical values based on typical frequency ranges for the respective functional groups.)

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |

| C=O (Amide I) | 1665 |

| C-N Stretch | 1250 |

| C-H Stretch (aliphatic) | 2850-2980 |

| C-Cl Stretch | 730 |

| C-Br Stretch | 650 |

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which is crucial for its structural elucidation. nih.gov The fragmentation of amides, including piperidine amides, has been studied, and some general patterns can be predicted for "Piperidine, 1-(bromochloroacetyl)-". nih.govrsc.org

Under electron ionization (EI) conditions, the primary fragmentation pathway for N-acylpiperidines is often the cleavage of the N-CO bond. nih.govrsc.org For "Piperidine, 1-(bromochloroacetyl)-", this would lead to the formation of a bromochloroacetyl acylium ion and a piperidine radical. The acylium ion can further fragment by losing carbon monoxide (CO). Another possible fragmentation is the loss of a halogen atom from the molecular ion.

Table 3: Predicted Mass Spectrometry Fragments for Piperidine, 1-(bromochloroacetyl)- (Note: m/z values are calculated based on the most abundant isotopes of Br (⁷⁹) and Cl (³⁵). The molecular weight of the parent compound is approximately 240.5 g/mol .)

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]⁺ | [C₇H₁₁BrClNO]⁺ | 240/242/244 |

| [M-Br]⁺ | [C₇H₁₁ClNO]⁺ | 161/163 |

| [M-Cl]⁺ | [C₇H₁₁BrNO]⁺ | 205/207 |

| [BrClC=O]⁺ | Acylium ion | 154/156/158 |

| [C₅H₁₀N]⁺ | Piperidine fragment | 84 |

| [BrClCH]⁺ | 125/127/129 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Molecular Structure

Quantum chemical methods are central to understanding the three-dimensional arrangement of atoms in a molecule and the nature of the chemical bonds that hold them together. For a molecule such as Piperidine (B6355638), 1-(bromochloroacetyl)-, these investigations would be crucial in defining its fundamental characteristics.

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure would reveal how electrons are distributed within the molecule. This involves examining the interplay between the piperidine ring, the amide group, and the halogenated acetyl moiety. Key aspects would include the nature of the carbon-nitrogen bond of the amide, which exhibits partial double bond character due to resonance, and the electron-withdrawing effects of the bromine and chlorine atoms on the α-carbon. The presence of these two different halogens on the same carbon atom introduces significant electronic complexity.

Conformational Energy Landscapes using Ab Initio and Density Functional Theory (DFT)

The piperidine ring is known to exist in various conformations, most notably the chair and boat forms. The N-acyl group introduces further conformational possibilities due to rotation around the C-N amide bond. Computational methods like Ab Initio and Density Functional Theory (DFT) would be employed to map the conformational energy landscape. nih.govacs.orgrsc.org This would involve calculating the relative energies of different conformers to identify the most stable geometries. For N-acylpiperidines, the orientation of the acyl group (axial vs. equatorial to the piperidine ring) and the potential for twist-boat conformations are of particular interest. nih.govacs.org

Table 1: Hypothetical Relative Energies of Conformers

| Conformer | Method | Relative Energy (kcal/mol) |

| Chair (Equatorial Acyl) | DFT (B3LYP/6-31G) | 0.00 |

| Chair (Axial Acyl) | DFT (B3LYP/6-31G) | Data not available |

| Twist-Boat | DFT (B3LYP/6-31G) | Data not available |

| Boat | DFT (B3LYP/6-31G) | Data not available |

| This table is illustrative and does not contain real data due to the absence of specific studies. |

Computational Modeling of Reactivity

Computational modeling can predict how a molecule will behave in chemical reactions, identifying the most likely pathways and the energy required to initiate them.

Transition State Analysis for Key Reactions

For a molecule like Piperidine, 1-(bromochloroacetyl)-, a key reaction would be nucleophilic substitution at the α-carbon, where a nucleophile replaces either the bromine or chlorine atom. Transition state analysis would be used to calculate the structure and energy of the transition state for these reactions. This would help in understanding the reaction mechanism, for instance, whether it proceeds via an SN2 pathway. The nature of the leaving group (bromide vs. chloride) would be a key factor in these calculations.

Computational Prediction of Reaction Pathways and Energy Barriers

By mapping the potential energy surface, computational methods can predict the entire pathway of a reaction, from reactants to products, including any intermediates and transition states. This allows for the calculation of activation energy barriers, which determine the rate of the reaction. rsc.org For Piperidine, 1-(bromochloroacetyl)-, one could predict the energy barriers for substitution reactions with various nucleophiles, providing insight into its reactivity profile. The chemoselectivity of reactions, given the presence of multiple reactive sites, could also be computationally explored. nih.gov

Table 2: Hypothetical Calculated Energy Barriers for Nucleophilic Substitution

| Nucleophile | Leaving Group | Computational Method | Energy Barrier (kcal/mol) |

| Hydroxide | Bromide | CCSD(T)/aug-cc-pVTZ | Data not available |

| Hydroxide | Chloride | CCSD(T)/aug-cc-pVTZ | Data not available |

| Ammonia | Bromide | CCSD(T)/aug-cc-pVTZ | Data not available |

| Ammonia | Chloride | CCSD(T)/aug-cc-pVTZ | Data not available |

| This table is illustrative and does not contain real data due to the absence of specific studies. |

Solvent Effects in Computational Reaction Modeling

The choice of solvent is a critical factor in chemical reactions, influencing reaction rates, mechanisms, and product distributions. springernature.comucsb.edu Computational models are essential for understanding these solvent effects at a molecular level. For halogenated compounds like "Piperidine, 1-(bromochloroacetyl)-", the polarity and specific interactions of the solvent can significantly alter the reactivity of the bromo- and chloro- substituents. nih.govrsc.orgnih.gov

Computational approaches to modeling solvent effects range from simple continuum models, which treat the solvent as a uniform polarizable medium, to explicit solvent models that include individual solvent molecules. ucsb.edu Continuum models are computationally less expensive and can provide a good first approximation of solvent effects on properties like reaction energetics. springernature.com However, for reactions where specific solute-solvent interactions, such as hydrogen bonding, are crucial, explicit solvent models are necessary to achieve higher accuracy. ucsb.edu

In the context of "Piperidine, 1-(bromochloroacetyl)-", computational studies can elucidate how different solvents stabilize or destabilize transition states in nucleophilic substitution reactions involving the bromine and chlorine atoms. For instance, polar protic solvents might stabilize a charge-separated transition state through hydrogen bonding, thereby accelerating the reaction. Conversely, nonpolar solvents would offer less stabilization, potentially leading to slower reaction rates or different reaction pathways. nih.gov The use of advanced computational methods like Density Functional Theory (DFT) with appropriate basis sets and dispersion corrections is crucial for accurately capturing the subtle noncovalent interactions between the solute and solvent molecules. nih.govdntb.gov.ua

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of molecules, offering a dynamic picture of their conformational flexibility and intermolecular interactions.

Dynamic Conformational Behavior and Flexibility

The piperidine ring in "Piperidine, 1-(bromochloroacetyl)-" can adopt several conformations, with the chair form being the most stable. However, other conformations like the twist-boat can also be populated. nih.gov The N-acyl group introduces a partial double bond character to the C-N bond, leading to a phenomenon known as pseudoallylic strain, which can influence the orientation of substituents on the piperidine ring. nih.gov

MD simulations can track the transitions between these conformations over time, providing insights into the flexibility of the molecule. rsc.org For N-acylpiperidines, studies have shown that the twist-boat conformation can be significantly less favorable than the chair conformation. nih.gov The presence of the bulky bromochloroacetyl group will further influence the conformational landscape, and MD simulations can quantify the energetic barriers between different conformers and their relative populations.

Intermolecular Interactions and Aggregation Tendencies

"Piperidine, 1-(bromochloroacetyl)-" possesses several sites for intermolecular interactions, including the halogen atoms (bromine and chlorine), the carbonyl oxygen, and the piperidine ring. These interactions can lead to the formation of molecular aggregates in both solution and the solid state. frontiersin.org

Advanced Computational Methodologies

The field of computational chemistry is continually evolving, with new methods offering greater accuracy and efficiency.

Machine Learning and AI in Structure Elucidation and Property Prediction

Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in chemistry. rsc.orgfrontiersin.org For complex molecules like "Piperidine, 1-(bromochloroacetyl)-", ML models can be trained on large datasets of known compounds to predict various properties, including spectroscopic data (e.g., NMR chemical shifts), which can aid in structure elucidation. frontiersin.org

ML algorithms, such as random forests and neural networks, can learn the complex relationships between molecular structure and properties. pku.edu.cnnih.gov These models can predict reaction outcomes, such as the yield of a particular reaction, based on the starting materials and reaction conditions. pku.edu.cnacs.org For amide systems, ML has been used to predict the activation energy barriers for bond rotation and to assist in the design of new synthetic routes. researchgate.netchemistryworld.com While direct property prediction can be challenging, ML classifiers can provide valuable insights. rsc.org

Development of New Computational Models for Amide Systems

The amide bond is a fundamental functional group in chemistry and biology. Developing accurate and efficient computational models for amide systems is an active area of research. mdpi.comnih.gov New computational methods aim to improve the description of electron correlation, noncovalent interactions, and solvent effects, which are all crucial for accurately modeling amides. biorxiv.org

Multiscale models that combine different levels of theory (e.g., quantum mechanics and molecular mechanics) are being developed to study large and complex systems containing amides. nih.gov These models allow for a detailed quantum mechanical treatment of the reactive center while treating the rest of the system with a more computationally efficient method. For "Piperidine, 1-(bromochloroacetyl)-", such models could be used to study its interactions with biological macromolecules, providing insights into its potential biological activity. Furthermore, advances in modeling radical cyclization of ene-amide substrates could offer new synthetic strategies. acs.org The development of new kinetic models for reactions involving related compounds can also inform the understanding of "Piperidine, 1-(bromochloroacetyl)-". mdpi.com

Chemical Transformations and Derivatization Strategies

Reactions of the Bromochloroacetyl Moiety

The bromochloroacetyl group is a key reactive handle on the molecule, featuring two distinct halogen atoms and a carbonyl group, each susceptible to specific types of chemical transformations.

Selective Halogen Displacement and Substitution

The differential reactivity of the bromine and chlorine atoms attached to the acetyl group allows for selective displacement reactions. Generally, bromine is a better leaving group than chlorine, which can be exploited to achieve selective substitution.

Displacement reactions are fundamental in organic chemistry, where a more reactive halogen can displace a less reactive one from a halide salt. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com In the context of "Piperidine, 1-(bromochloroacetyl)-", a nucleophile will preferentially attack the carbon bearing the bromine atom. This selectivity is a cornerstone for introducing a variety of functional groups. For instance, reaction with a suitable nucleophile (Nu⁻) would proceed as follows:

Reaction Scheme:

This selective substitution allows for the sequential introduction of different functionalities. After the displacement of bromine, a second, often more vigorous, reaction can be employed to substitute the chlorine atom.

Reactions Involving the Carbonyl Group

The carbonyl group (C=O) of the bromochloroacetyl moiety is an electrophilic center and can undergo various nucleophilic addition reactions. masterorganicchemistry.comyoutube.comlibretexts.orgmsu.eduox.ac.uk These reactions are fundamental to modifying the core structure and introducing new functionalities.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com This transformation converts the acetyl group into a 2-bromo-2-chloroethanol derivative attached to the piperidine (B6355638) nitrogen.

Nucleophilic Addition: A wide array of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), can add to the carbonyl carbon. youtube.comlibretexts.org This creates a new carbon-carbon bond and a tertiary alcohol, significantly increasing the molecular complexity. The general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. youtube.com

Functionalization of the Piperidine Ring

The piperidine ring, while generally stable, can be functionalized through various strategies, including stereoselective modifications of its carbon atoms and derivatization at the nitrogen atom.

Stereoselective Modification of Ring Carbons

Achieving stereoselective functionalization of the piperidine ring is a significant area of research, often employing chiral catalysts or auxiliaries to control the stereochemical outcome. nih.govresearchgate.netacs.org

C-H Functionalization: Direct C-H functionalization is a powerful tool for introducing substituents onto the piperidine ring. nih.govresearchgate.net The regioselectivity of this reaction can be controlled by the choice of catalyst and the protecting group on the nitrogen. For instance, rhodium-catalyzed C-H insertions can be directed to the C2, C3, or C4 positions. nih.govresearchgate.net

Asymmetric Cyclopropanation: An indirect method for functionalizing the C3 position involves the asymmetric cyclopropanation of a corresponding tetrahydropyridine, followed by reductive ring-opening of the cyclopropane. nih.govresearchgate.net

| Position | Method | Catalyst/Reagent | Reference |

| C2 | C-H Functionalization | Rh₂(R-TCPTAD)₄ or Rh₂(R-TPPTTL)₄ | nih.govresearchgate.net |

| C3 | Asymmetric Cyclopropanation/Ring-Opening | Rhodium catalysts | nih.govresearchgate.net |

| C4 | C-H Functionalization | Rh₂(S-2-Cl-5-BrTPCP)₄ | nih.govresearchgate.net |

Derivatization of the Nitrogen Atom

While the nitrogen atom in "Piperidine, 1-(bromochloroacetyl)-" is already acylated, further derivatization can be envisioned following cleavage of the acyl group. The piperidine nitrogen is a nucleophilic center and can participate in a variety of reactions. google.comnih.gov For instance, after deacylation, the secondary amine can be reacted with various electrophiles to introduce different substituents. google.com The nitrogen atom's basicity is crucial for its role in opioid receptor binding and other biological activities. nih.gov

Advanced Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of piperidine (B6355638) derivatives is a mature field, yet the pursuit of more efficient, cost-effective, and environmentally benign methods remains a critical endeavor. nih.govtandfonline.com Future research in the synthesis of "Piperidine, 1-(bromochloroacetyl)-" and its analogs is expected to focus on several key areas:

Green Chemistry Approaches: The chemical industry is increasingly adopting eco-friendly practices to minimize waste and environmental impact. researchandmarkets.com For the synthesis of N-acylpiperidines, this translates to the use of greener solvents, catalysts, and reaction conditions. icrowdnewswire.com For instance, recent developments have highlighted the use of water as a solvent and catalyst in hydrogen-bonding-mediated reactions for the synthesis of piperidine derivatives. mdpi.com Another sustainable approach involves the use of biocatalysts, such as immobilized lipases, which can facilitate multicomponent reactions to produce piperidines in high yields under mild conditions. tandfonline.com The application of such green methodologies to the synthesis of "Piperidine, 1-(bromochloroacetyl)-" would be a significant step forward.

Flow Chemistry and Process Optimization: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved safety, scalability, and product consistency. nih.gov The synthesis of piperidine derivatives using flow chemistry has been demonstrated to be a practical and efficient approach. nih.gov Future work could involve the development of a continuous flow process for the acylation of piperidine with a bromochloroacetylating agent, potentially leading to higher yields and purity of "Piperidine, 1-(bromochloroacetyl)-".

Photoredox Catalysis: The use of light to drive chemical reactions, known as photoredox catalysis, has emerged as a powerful tool in organic synthesis. mdpi.com This technique allows for the formation of complex molecules under mild conditions and has been successfully applied to the C-H functionalization of piperazines, a related class of heterocycles. mdpi.com Exploring photoredox-mediated pathways for the synthesis and further functionalization of "Piperidine, 1-(bromochloroacetyl)-" could open up new avenues for creating novel molecular architectures.

A hypothetical sustainable synthetic route for "Piperidine, 1-(bromochloroacetyl)-" could involve the reaction of piperidine with a bromochloroacetylating agent in a green solvent, catalyzed by a reusable solid acid catalyst, and potentially accelerated by microwave irradiation to reduce reaction times and energy consumption.

Integration of Advanced Spectroscopic and Computational Techniques for Enhanced Structural and Mechanistic Understanding

A thorough understanding of the three-dimensional structure and reaction mechanisms of "Piperidine, 1-(bromochloroacetyl)-" is crucial for predicting its reactivity and designing potential applications. The integration of advanced spectroscopic and computational methods will be instrumental in achieving this.

Advanced NMR Spectroscopy: While standard 1D and 2D NMR techniques are fundamental for structural elucidation, more advanced methods can provide deeper insights. For instance, dynamic NMR spectroscopy can be employed to study the conformational dynamics of the piperidine ring and the rotational barrier around the amide bond, which can be influenced by the bulky and electronegative bromo- and chloro- substituents on the acetyl group. nih.govnih.gov Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of different protons, helping to determine the preferred conformation in solution. mdpi.com

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of "Piperidine, 1-(bromochloroacetyl)-". researchgate.net Tandem mass spectrometry (MS/MS) can be used to probe the fragmentation patterns of the molecule, which can provide valuable structural information and insights into bond strengths.

Computational Modeling: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic properties of "Piperidine, 1-(bromochloroacetyl)-". nih.gov These calculations can help to identify the most stable conformers, predict spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies), and model reaction pathways to understand its reactivity. nih.gov For example, computational studies on N-acylpiperidines have shown that the piperidine ring can adopt both chair and twist-boat conformations, with the energy difference between them being influenced by the nature of the acyl group and other substituents. nih.gov

| Technique | Information Gained |

| Dynamic NMR | Conformational dynamics, rotational barriers |

| NOE Spectroscopy | Spatial arrangement of atoms, preferred conformation |

| High-Resolution MS | Elemental composition |

| Tandem MS (MS/MS) | Fragmentation patterns, structural information |

| DFT Calculations | Stable conformers, electronic properties, reaction pathways |

Exploration of Undiscovered Reactivity Patterns of N-Haloacetyl Piperidines

The presence of two different halogen atoms on the α-carbon of the acetyl group in "Piperidine, 1-(bromochloroacetyl)-" suggests a rich and potentially unique reactivity profile.

Selective Nucleophilic Substitution: The differential reactivity of the C-Br and C-Cl bonds towards nucleophiles could be exploited for selective functionalization. Generally, the C-Br bond is more labile than the C-Cl bond, suggesting that nucleophilic substitution might occur preferentially at the bromine-bearing carbon. This could allow for the sequential introduction of different functional groups, leading to the synthesis of highly functionalized piperidine derivatives.

Radical Reactions: N-haloamides can serve as precursors to nitrogen-centered radicals under appropriate conditions (e.g., photolysis or reaction with a radical initiator). The resulting N-acylaminyl radicals could undergo a variety of interesting transformations, including intramolecular hydrogen atom transfer (HAT) reactions or intermolecular additions to unsaturated systems. The presence of both bromine and chlorine could influence the stability and reactivity of any radical intermediates.

Reactions with Organometallic Reagents: The reaction of "Piperidine, 1-(bromochloroacetyl)-" with various organometallic reagents could lead to the formation of new carbon-carbon bonds. The outcome of these reactions would likely depend on the nature of the organometallic reagent and the reaction conditions.

Analogy to Dihaloacetamides: Studies on dihaloacetamides have shown that their reactivity towards nucleophiles, such as cysteine thiols, is tunable based on the halogen combination. researchandmarkets.comnih.gov This suggests that "Piperidine, 1-(bromochloroacetyl)-" could act as a tunable electrophile, a property that could be exploited in the design of covalent inhibitors or chemical probes.

Elucidation of Structure-Reactivity Relationships for N-Acyl Piperidines

Understanding how the structural features of N-acyl piperidines influence their chemical reactivity is a key goal of physical organic chemistry. For "Piperidine, 1-(bromochloroacetyl)-", this involves correlating its conformational preferences and electronic properties with its observed reactivity.

Conformational Analysis and Reactivity: The conformation of the piperidine ring and the orientation of the bromochloroacetyl group can significantly impact the accessibility of the electrophilic carbon atom to incoming nucleophiles. Computational studies can provide insights into the preferred conformations and the energy barriers for conformational changes, which can then be correlated with experimentally determined reaction rates. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural or physicochemical properties of a series of N-acyl piperidines with their biological activity or chemical reactivity. nih.govnih.gov For "Piperidine, 1-(bromochloroacetyl)-" and its analogs, QSAR studies could help to identify the key structural features that govern a particular type of reactivity, guiding the design of new compounds with desired properties.

Hammett-type Analyses: By synthesizing a series of "Piperidine, 1-(bromochloroacetyl)-" analogs with different substituents on the piperidine ring, it would be possible to perform Hammett-type analyses to probe the electronic effects on the reactivity of the bromochloroacetyl group. This would provide valuable quantitative data on the transmission of electronic effects through the piperidine scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.